

# Spectroscopic data of S-Phenyl benzenethiosulfonate (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

## Compound of Interest

Compound Name: *S-Phenyl benzenethiosulfonate*

Cat. No.: *B116699*

[Get Quote](#)

## Spectroscopic Data of S-Phenyl Benzenethiosulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **S-Phenyl benzenethiosulfonate** (CAS 1212-08-4), a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

## Core Spectroscopic Data

The empirical formula for **S-Phenyl benzenethiosulfonate** is  $C_{12}H_{10}O_2S_2$  with a molecular weight of 250.34 g/mol .<sup>[1]</sup> The structure consists of two phenyl rings linked by a thiosulfonate ester group. This structural arrangement gives rise to characteristic spectroscopic signatures.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **S-Phenyl benzenethiosulfonate**, both  $^1H$  and  $^{13}C$  NMR data provide key insights into its structure.

Table 1:  $^1H$  NMR Spectroscopic Data for **S-Phenyl Benzenethiosulfonate**

| Chemical Shift ( $\delta$ ) ppm | Multiplicity | Assignment   |
|---------------------------------|--------------|--------------|
| 7.62 – 7.52                     | m            | 3H, Aromatic |
| 7.50 – 7.44                     | m            | 1H, Aromatic |
| 7.44 – 7.39                     | m            | 2H, Aromatic |
| 7.38 – 7.30                     | m            | 4H, Aromatic |

Solvent:  $\text{CDCl}_3$ , Reference: TMS at 0 ppm.

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **S-Phenyl Benzenethiosulfonate**

| Chemical Shift ( $\delta$ ) ppm | Assignment  |
|---------------------------------|-------------|
| 143.1                           | Aromatic C  |
| 136.7                           | Aromatic C  |
| 133.7                           | Aromatic CH |
| 131.5                           | Aromatic CH |
| 129.5                           | Aromatic CH |
| 128.9                           | Aromatic CH |
| 128.0                           | Aromatic CH |
| 127.7                           | Aromatic CH |

Solvent:  $\text{CDCl}_3$

## Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of functional groups within a molecule. The IR spectrum of **S-Phenyl benzenethiosulfonate** is characterized by absorptions corresponding to its aromatic rings and the sulfonyl group.

Table 3: FT-IR Spectroscopic Data for **S-Phenyl Benzenethiosulfonate**

| Wavenumber (cm <sup>-1</sup> ) | Assignment                         |
|--------------------------------|------------------------------------|
| ~3100 - 3000                   | Aromatic C-H stretch               |
| ~1600 - 1450                   | Aromatic C=C ring stretch          |
| ~1330 - 1300                   | Asymmetric SO <sub>2</sub> stretch |
| ~1150 - 1120                   | Symmetric SO <sub>2</sub> stretch  |
| ~750 - 700                     | Aromatic C-H out-of-plane bend     |

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Table 4: Mass Spectrometry Data for **S-Phenyl Benzenethiosulfonate**

| m/z | Assignment                                      | Notes                  |
|-----|-------------------------------------------------|------------------------|
| 250 | [M] <sup>+</sup>                                | Molecular Ion          |
| 186 | [M - SO <sub>2</sub> ] <sup>+</sup>             | Loss of sulfur dioxide |
| 125 | [C <sub>6</sub> H <sub>5</sub> SO] <sup>+</sup> | Benzenesulfinyl cation |
| 109 | [C <sub>6</sub> H <sub>5</sub> S] <sup>+</sup>  | Phenylthio cation      |
| 77  | [C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>   | Phenyl cation          |

Ionization Method: Electron Ionization (EI) is a common method for such compounds.

## Experimental Protocols

The following are detailed methodologies for the spectroscopic analyses of **S-Phenyl benzenethiosulfonate**.

## NMR Spectroscopy Protocol

- Sample Preparation:

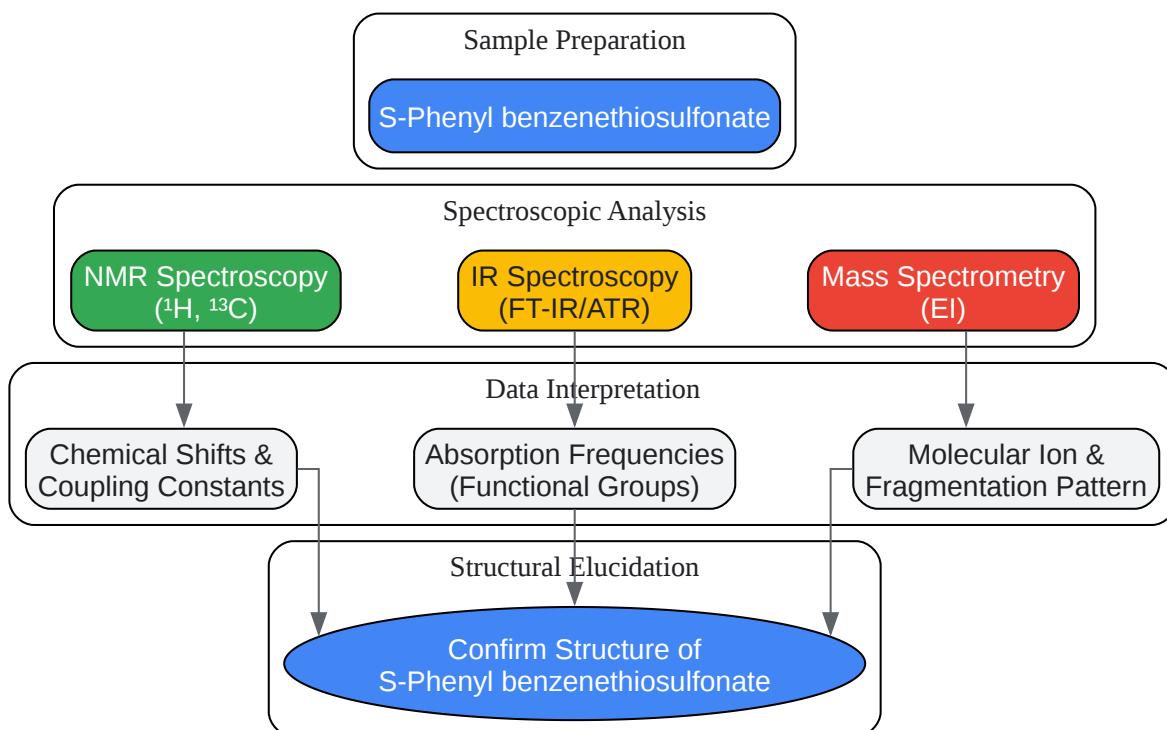
- Weigh approximately 10-20 mg of **S-Phenyl benzenethiosulfonate**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) in a clean, dry vial.
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.
- Cap the NMR tube securely.

- Instrument Parameters ( $^1\text{H}$  NMR):
  - Spectrometer: 400 MHz or higher field instrument.
  - Pulse Sequence: Standard single-pulse sequence.
  - Number of Scans: 16-32 scans.
  - Relaxation Delay: 1-2 seconds.
  - Spectral Width: 0-12 ppm.
  - Reference: Tetramethylsilane (TMS) at 0 ppm.
- Instrument Parameters ( $^{13}\text{C}$  NMR):
  - Spectrometer: 100 MHz or higher.
  - Pulse Sequence: Proton-decoupled pulse sequence.
  - Number of Scans: 512-1024 scans or more, depending on concentration.
  - Relaxation Delay: 2-5 seconds.
  - Spectral Width: 0-200 ppm.

## Infrared (IR) Spectroscopy Protocol

As **S-Phenyl benzenethiosulfonate** is a solid, the Attenuated Total Reflectance (ATR) or KBr pellet method is suitable.

- Sample Preparation (ATR):
  - Place a small, representative sample of solid **S-Phenyl benzenethiosulfonate** directly onto the ATR crystal.
  - Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
- Sample Preparation (KBr Pellet):
  - Grind 1-2 mg of **S-Phenyl benzenethiosulfonate** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
  - Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
- Instrument Parameters:
  - Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
  - Spectral Range: 4000-400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 16-32 scans.
  - Background: A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.


## Mass Spectrometry Protocol

- Sample Preparation:

- Prepare a dilute solution of **S-Phenyl benzenethiosulfonate** (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- For direct infusion, the solution can be introduced into the ion source via a syringe pump. For GC-MS, the sample would be injected into the gas chromatograph.
- Instrument Parameters (Electron Ionization - EI):
  - Ionization Mode: Electron Ionization (EI).
  - Electron Energy: 70 eV.
  - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
  - Mass Range: m/z 50-300.
  - Source Temperature: 200-250 °C.

## Workflow Visualization

The logical flow of spectroscopic analysis for structural elucidation can be represented as follows:



[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **S-Phenyl benzenethiosulfonate**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. (S)-フェニルベンゼンチオスルホナート 99% | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [Spectroscopic data of S-Phenyl benzenethiosulfonate (NMR, IR, Mass Spec)]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b116699#spectroscopic-data-of-s-phenylbenzenethiosulfonate-nmr-ir-mass-spec>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)